molecular formula C21H17N3O5S2 B2675207 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 877651-57-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2675207
CAS No.: 877651-57-5
M. Wt: 455.5
InChI Key: AVBPEWLKCUCBKC-RMKNXTFCSA-N
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Description

Cinnamate derivatives are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . Thiadiazole is a heterocyclic compound that is also found in various pharmacologically active compounds .


Synthesis Analysis

Cinnamate derivatives can be synthesized using various methods. One approach involves the Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . Thiadiazoles can be synthesized from thiosemicarbazides by cyclization .


Molecular Structure Analysis

The molecular structure of cinnamate derivatives and thiadiazoles can vary greatly depending on the substituents attached to the core structure. The presence of different functional groups can significantly influence the properties of the compound .


Chemical Reactions Analysis

Cinnamates can undergo various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions under UV irradiation . Thiadiazoles can participate in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of cinnamate and thiadiazole derivatives can vary greatly depending on their structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence of different functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches and Structure-Activity Relationships : Research has led to the synthesis of various derivatives of pyrazole, pyrazolyl-oxazoles, thiazoles, and imidazoles, demonstrating significant antimicrobial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing strong antibacterial and antifungal properties (Padmavathi et al., 2011; Yu et al., 2022).

Inhibition of Photosynthetic Electron Transport : Some derivatives have been explored for their ability to inhibit photosynthetic electron transport, a mechanism that could be leveraged in the development of herbicides. These compounds have been compared to commercial herbicides, showcasing their inhibitory properties in the micromolar to millimolar range (Vicentini et al., 2005).

Nitric Oxide Synthase Inhibition : New families of pyrazoline and thiadiazoline derivatives have been developed, with some showing inhibitory activities against different isoforms of nitric oxide synthase. This suggests potential applications in the treatment of conditions associated with nitric oxide synthase, such as inflammation and neurodegenerative diseases (Arias et al., 2018).

Antifungal and Plant Growth Inhibitory Activities : The synthesis of pyranyl-substituted cinnamates has shown strong antifungal activity against specific pathogens, as well as plant growth inhibitory activity. These findings open up potential applications in agriculture for the management of fungal diseases and the regulation of plant growth (Zhu et al., 2001).

Liquid Crystalline Properties

Development of Liquid Crystals : Certain 1,3,5-trisubstituted pyrazolone derivatives with cinnamate linkages have been synthesized and evaluated for their liquid crystalline properties. These compounds exhibit mesomorphism, showing potential for applications in liquid crystal displays and other materials science domains (Thaker et al., 2013).

Mechanism of Action

The mechanism of action of cinnamate and thiadiazole derivatives can vary greatly depending on their structure and the target. For example, some cinnamate derivatives are known to inhibit the enzyme tyrosinase, thus preventing the formation of melanin .

Future Directions

The study of cinnamate and thiadiazole derivatives is a promising area of research due to their wide range of biological activities. Future research may focus on the synthesis of new derivatives with improved properties, as well as their potential applications in medicine and other fields .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c25-16-10-15(12-30-21-24-23-20(31-21)22-19(27)14-7-8-14)28-11-17(16)29-18(26)9-6-13-4-2-1-3-5-13/h1-6,9-11,14H,7-8,12H2,(H,22,23,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBPEWLKCUCBKC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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